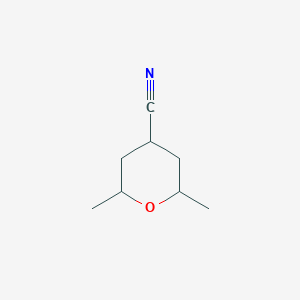![molecular formula C12H10N4O3 B11715549 2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸是一种复杂的有机化合物,具有独特的结构,包括多个稠环和杂原子。
准备方法
合成路线和反应条件
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括通过环化反应形成四氮杂三环结构,然后进行官能团修饰以引入乙酸部分。 这些反应中常用的试剂包括强酸或强碱、氧化剂和各种催化剂,以促进环化和官能化过程 .
工业生产方法
这种化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器以更好地控制反应条件,并将工艺扩大规模以有效地生产大量产品。 溶剂、温度和压力条件的选择对于确保生产过程的安全性和效率至关重要 .
化学反应分析
反应类型
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸可以进行各种化学反应,包括:
氧化: 这种化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的结构形式。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾或三氧化铬,还原剂,如氢化锂铝,以及各种亲核试剂或亲电试剂用于取代反应。 反应条件通常涉及受控温度、特定溶剂,有时使用催化剂来提高反应速率和选择性 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。 取代反应可以引入各种官能团,导致原始化合物的各种衍生物 .
科学研究应用
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸有几个科学研究应用:
化学: 它可以用作合成更复杂分子的构建块,在有机合成中用作中间体。
生物学: 该化合物可能具有作为生化探针或生物活性分子的前体的潜力。
医药: 对其药理性质的研究可能导致开发新的药物或治疗剂。
作用机制
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸发挥作用的机制取决于其特定的应用。在生物学背景下,它可能与分子靶标(如酶或受体)相互作用,通过结合相互作用调节其活性。 涉及的途径可能包括信号转导、代谢过程或基因表达调控 .
相似化合物的比较
类似化合物
4-甲基-6-氧代-7,8,9,10-四氢-6H-苯并©色烯-3-基乙酸酯: 这种化合物具有类似的核心结构,但在官能团和整体反应性方面有所不同.
8-碘-4-甲基-2-氧代-2H-色烯-7-基苯磺酸酯:
独特性
2-(4-甲基-6-氧代-3,7,8,10-四氮杂三环[7.4.0.02,7]十三碳-1(9),2,4,10,12-五烯-5-基)乙酸的独特之处在于其稠环和杂原子的独特组合,赋予其独特的化学和物理性质。这种独特性使其成为各种科学领域研究和开发的宝贵化合物。
属性
分子式 |
C12H10N4O3 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid |
InChI |
InChI=1S/C12H10N4O3/c1-6-8(5-9(17)18)12(19)16-11(14-6)7-3-2-4-13-10(7)15-16/h2-4H,5H2,1H3,(H,13,15)(H,17,18) |
InChI 键 |
CIFUCUMEZNGSCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)N=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


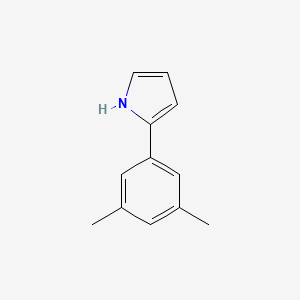
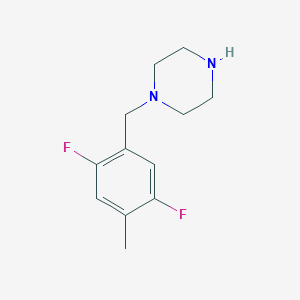


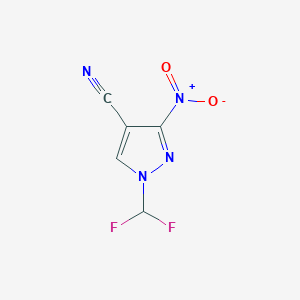
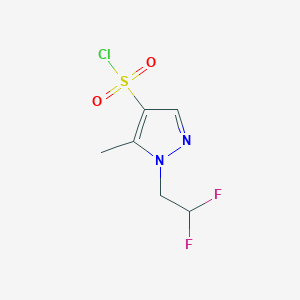


![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
